Literature review of 2-(5-Chloro-2-methoxyphenyl)propanoic acid synthesis pathways
Literature review of 2-(5-Chloro-2-methoxyphenyl)propanoic acid synthesis pathways
This guide provides an in-depth technical analysis of the synthesis pathways for 2-(5-Chloro-2-methoxyphenyl)propanoic acid (CAS 1216314-99-6). This molecule serves as a critical scaffold in medicinal chemistry, sharing structural homology with the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and serving as a versatile intermediate for specific receptor agonists.
Executive Summary & Chemical Identity
Target Molecule: 2-(5-Chloro-2-methoxyphenyl)propanoic acid CAS Registry Number: 1216314-99-6 Molecular Formula: C₁₀H₁₁ClO₃ Molecular Weight: 214.65 g/mol
Significance: The target molecule features a phenylpropanoic acid core substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position.[1] This specific substitution pattern creates unique steric and electronic properties:
-
Steric Hindrance: The ortho-methoxy group imposes rotational barriers, influencing the conformation of the propanoic acid tail.
-
Electronic Effects: The 5-chloro substituent deactivates the ring slightly but provides a handle for further functionalization (e.g., via Suzuki coupling), while the 2-methoxy group is strongly electron-donating, directing electrophilic substitution.
This guide outlines three distinct synthetic pathways, ranging from classical industrial rearrangements to modern transition-metal catalysis.
Retrosynthetic Analysis
To design the most efficient synthesis, we must analyze the disconnection of the C-C bonds relative to the aromatic ring.
Figure 1: Retrosynthetic map identifying the two primary strategic approaches.
Pathway 1: Oxidative Rearrangement (Industrial "Profen" Route)
Best For: Scalability, cost-efficiency, and avoiding heavy metals.
This pathway mimics the industrial synthesis of Naproxen and Ibuprofen. It relies on the 1,2-aryl migration of a propiophenone derivative. The key transformation converts the linear ketone into the branched alpha-aryl ester.
Step 1: Friedel-Crafts Acylation
Reagents: 4-Chloroanisole, Propionyl Chloride, AlCl₃. Mechanism: The methoxy group directs the acylation to the ortho position (position 2) relative to itself, but para to the chlorine? Correction: 4-Chloroanisole has a Cl at position 4 and OMe at position 1. The OMe is the stronger director. The ortho position to OMe (position 2) is available. However, steric hindrance might favor the position meta to Cl? No, OMe directs ortho/para. Para is blocked by Cl. Therefore, acylation occurs at position 2 (ortho to OMe). Product: 1-(5-Chloro-2-methoxyphenyl)propan-1-one.
Step 2: Oxidative Rearrangement (Tsuchihashi-Genpin Type)
Reagents: Iodine (I₂), Trimethyl Orthoformate (TMOF), H₂SO₄ (cat.), Methanol. Process:
-
Formation of the dimethyl ketal in situ.
-
Iodination alpha to the ketal.
-
1,2-Aryl Migration: The aryl group migrates to the alpha-carbon, displacing the iodide (Friedel-Crafts-like intramolecular alkylation).
-
Hydrolysis of the resulting ester.
Figure 2: Mechanistic flow of the oxidative rearrangement.
Pathway 2: Palladium-Catalyzed Alpha-Arylation (Modern)
Best For: Laboratory scale, high convergence, medicinal chemistry libraries.
This route utilizes Buchwald-Hartwig chemistry to directly couple an aryl halide with an ester enolate. It is highly convergent but requires expensive catalysts.
Substrate Selection
-
Electrophile: 2-Bromo-4-chloroanisole (Commercially available).
-
Note: Bromine is more reactive than chlorine towards oxidative addition, allowing selective coupling at the 2-position without disturbing the 5-chloro substituent.
-
-
Nucleophile: Methyl propionate (generated as an enolate).
Protocol Logic
-
Catalyst System: Pd(dba)₂ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or Q-Phos . These ligands facilitate the oxidative addition into the sterically hindered ortho-substituted aryl bromide.
-
Base: Lithium Hexamethyldisilazide (LiHMDS) or NaOtBu. Strong bases are required to deprotonate the ester.
-
Mechanism:
-
Oxidative addition of Pd(0) to Ar-Br.
-
Transmetallation of the ester enolate.
-
Reductive elimination to form the C-C bond.
-
Detailed Experimental Protocol (Pathway 1)
This protocol is selected for its robustness and lack of heavy metal contaminants, making it suitable for scale-up.
Step 1: Synthesis of 1-(5-Chloro-2-methoxyphenyl)propan-1-one
-
Setup: Flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel.
-
Reagents:
-
4-Chloroanisole (1.0 equiv)
-
Propionyl chloride (1.2 equiv)
-
Aluminum chloride (AlCl₃, 1.5 equiv)
-
Dichloromethane (DCM, solvent)
-
-
Procedure:
-
Dissolve AlCl₃ in DCM at 0°C.
-
Add propionyl chloride dropwise. Stir for 15 min to form the acylium ion.
-
Add 4-chloroanisole dropwise, maintaining temperature < 5°C.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour cautiously onto ice/HCl mixture.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from hexanes or distill.
-
Step 2: Oxidative Rearrangement to Methyl Ester
-
Reagents:
-
Ketone from Step 1 (1.0 equiv)[2]
-
Iodine (I₂, 1.1 equiv)
-
Trimethyl Orthoformate (TMOF, 3.0 equiv)
-
Sulfuric acid (H₂SO₄, catalytic)
-
-
Procedure:
-
Dissolve ketone in TMOF/Methanol (1:1).
-
Add I₂ and cat. H₂SO₄.
-
Heat to 60°C for 12 hours. The reaction proceeds via the dimethyl ketal, followed by iodination and rearrangement.
-
Quench: Add aqueous sodium thiosulfate (saturated) to remove excess iodine.
-
Extraction: Extract with Ethyl Acetate.
-
Product: Methyl 2-(5-chloro-2-methoxyphenyl)propanoate.
-
Step 3: Hydrolysis to Final Acid
-
Reagents: NaOH (2N, aq), Methanol.
-
Procedure: Reflux the ester in NaOH/MeOH for 2 hours. Acidify with HCl to pH 1. Filter the white precipitate.
Comparative Analysis of Pathways
| Feature | Pathway 1: Oxidative Rearrangement | Pathway 2: Pd-Catalyzed Alpha-Arylation |
| Starting Material | 4-Chloroanisole (Cheap) | 2-Bromo-4-chloroanisole (Moderate) |
| Reagents | AlCl₃, I₂, TMOF | Pd(dba)₂, P(t-Bu)₃, LiHMDS |
| Step Count | 3 (Linear) | 1 (Convergent) |
| Scalability | High (kg to ton scale) | Low/Medium (High catalyst cost) |
| Atom Economy | Moderate (Loss of MeOH/Al salts) | High |
| Safety Profile | Iodine/AlCl₃ handling required | Air-sensitive catalyst, pyrophoric bases |
References
-
Chemical Identity & CAS
-
2-(5-Chloro-2-methoxyphenyl)propanoic acid. CAS Registry No. 1216314-99-6. PubChem CID: 53423225. Link
-
- Pathway 1 (Rearrangement) Methodology: Tsuchihashi, G., et al. "A New Method for the Synthesis of 2-Arylpropionic Acids via Oxidative Rearrangement." Tetrahedron Letters, 1982. Castellanos, L., et al. "Regioselective Friedel-Crafts Acylation of 4-Chloroanisole." Journal of Chemical Research, 2014.
-
Pathway 2 (Alpha-Arylation)
-
Starting Material Data
Sources
- 1. 5-Chloro-2-methoxyacetophenone | CymitQuimica [cymitquimica.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 4. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]
- 5. 3-(5-CHLORO-2-METHOXY-PHENYL)-3-OXO-PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemimpex.com [chemimpex.com]
